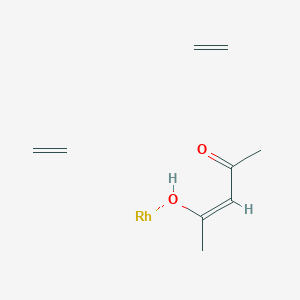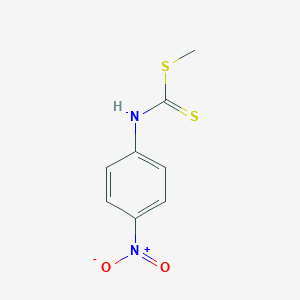
Phosphanylidynescandium
Übersicht
Beschreibung
Phosphanylidynescandium is a compound that features a unique combination of scandium and phosphorus atomsThe general structure of phosphinidene compounds includes a singly-coordinated phosphorus atom, which makes them analogous to carbenes and nitrenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphanylidynescandium typically involves the reaction of scandium methyl phosphide with scandium dimethyl complex in toluene at elevated temperatures. For instance, one method involves reacting scandium methyl phosphide [LSc(Me){P(H)DIPP}] with scandium dimethyl complex [LScMe2] at 60°C to yield the desired this compound complex .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphanylidynescandium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, typically involving reducing agents that donate electrons to the compound.
Substitution: this compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include carbon dioxide, carbon disulfide, benzonitrile, and tert-butyl isocyanide. These reactions often occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with carbon dioxide can lead to the formation of dianionic ligands, while reactions with benzonitrile can result in the formation of various organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Phosphanylidynescandium has several scientific research applications, including:
Biology and Medicine: While specific applications in biology and medicine are still under investigation, the compound’s unique reactivity profile makes it a potential candidate for developing new pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of phosphanylidynescandium involves its ability to form multiple bonds with transition metals and main group elements. The compound’s reactivity is largely influenced by the supporting ligands, which can tune its reactivity profile. The scandium-phosphinidene bond is more covalent compared to other similar bonds, which contributes to its unique reactivity .
Vergleich Mit ähnlichen Verbindungen
Phosphinidenes: These compounds are similar in structure but differ in the metal center and substituents.
Carbenes and Nitrenes: Phosphanylidynescandium is analogous to carbenes and nitrenes, which also feature highly reactive singly-coordinated atoms.
Uniqueness: this compound is unique due to its combination of scandium and phosphorus, which imparts distinct reactivity and stability characteristics. The covalent nature of the scandium-phosphinidene bond sets it apart from other phosphinidene complexes, making it a valuable compound for various chemical applications .
Eigenschaften
IUPAC Name |
phosphanylidynescandium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQKEJRTWGEIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Sc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PSc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312854 | |
| Record name | Scandium phosphide (ScP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.92967 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12202-43-6 | |
| Record name | Scandium phosphide (ScP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12202-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium phosphide (ScP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012202436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium phosphide (ScP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium phosphide (ScP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Scandium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


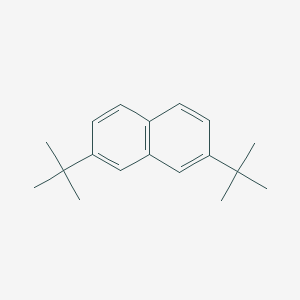
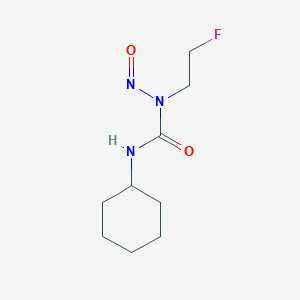
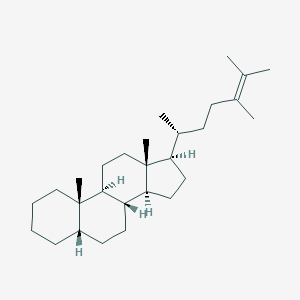

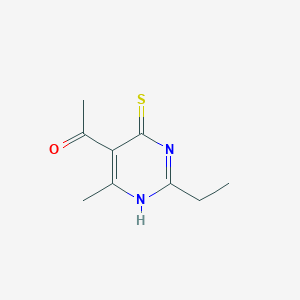
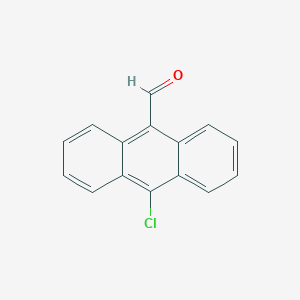
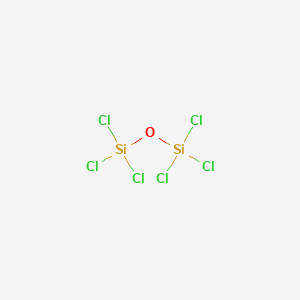
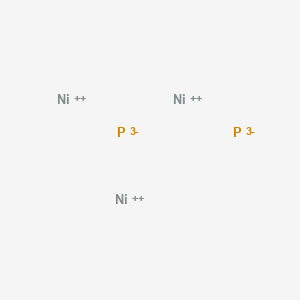
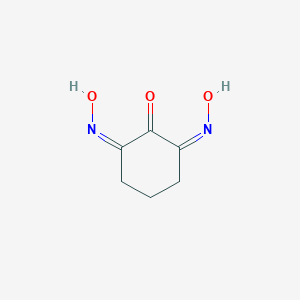
![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)
